molecular formula C10H9F3O2 B1451253 2-Methyl-5-(trifluoromethyl)phenylacetic acid CAS No. 1000517-01-0

2-Methyl-5-(trifluoromethyl)phenylacetic acid

Cat. No.: B1451253
CAS No.: 1000517-01-0
M. Wt: 218.17 g/mol
InChI Key: JUHQANJHRWBIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(trifluoromethyl)phenylacetic acid is a chemical compound with the molecular formula C10H9F3O2 . It is a white solid that is soluble in water and commonly used as an intermediate in pharmaceutical and agrochemical industries.


Synthesis Analysis

This compound has been synthesized through various methods, including Friedel-Crafts acylation, Heck reaction, and Suzuki coupling. These methods involve the reaction of various starting materials with appropriate catalysts and reagents.


Molecular Structure Analysis

The molecular weight of this compound is 218.18 . The InChI code for this compound is 1S/C10H9F3O2/c1-6-2-3-8(10(11,12)13)4-7(6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) .


Chemical Reactions Analysis

The trifluoromethyl group in this compound displays a strong inductive effect . This compound can undergo functionalization via lithiation and reaction with electrophiles .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is soluble in water.

Scientific Research Applications

Metabolite Production and Antibacterial Properties

Research conducted by Varma et al. (2006) identified phenylacetic acid derivatives produced by the culture mycelia of Curvularia lunata, which included compounds related to 2-Methyl-5-(trifluoromethyl)phenylacetic acid. One of these compounds, 4-epiradicinol, exhibited antibacterial properties against various bacterial strains, suggesting potential applications in antimicrobial research (Varma et al., 2006).

Recovery and Extraction in Pharmaceutical Industry

Wasewar et al. (2015) explored the recovery of phenylacetic acid, a structurally related compound, from aqueous waste in pharmaceutical production. They demonstrated the effectiveness of tri-n-butyl phosphate in extracting phenylacetic acid, which could have implications for the environmental management and recovery of similar compounds like this compound in industrial settings (Wasewar et al., 2015).

Anti-Malarial Agent Development

In the search for novel anti-malarial agents, Wiesner et al. (2003) developed a compound with a core structure that required a phenylacetic acid substructure for activity against the multi-drug resistant Plasmodium falciparum strain. This suggests potential for derivatives of phenylacetic acid, such as this compound, in the development of new anti-malarial medications (Wiesner et al., 2003).

Anti-HIV Action of Fullerene Derivatives

Troshina et al. (2007) reported the use of phenylacetic acid derivatives in the preparation of water-soluble fullerene derivatives, which showed promising anti-HIV action. This research indicates potential applications for this compound in the synthesis of novel compounds with antiviral properties (Troshina et al., 2007).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

2-Methyl-5-(trifluoromethyl)phenylacetic acid is considered a building block for a range of potential drugs, herbicides, and insecticides. It has potential use in the synthesis of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Methyl-5-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions. It has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors . The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit lipoxygenase, an enzyme involved in the metabolism of polyunsaturated fatty acids to leukotrienes, which are mediators of inflammation . The nature of these interactions is primarily inhibitory, affecting the enzyme’s activity and subsequent biochemical pathways.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of inflammatory responses due to its inhibition of lipoxygenase . This inhibition can lead to decreased production of leukotrienes, thereby reducing inflammation and altering gene expression related to inflammatory pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound acts as an inhibitor of lipoxygenase by binding to the enzyme’s active site, preventing the conversion of polyunsaturated fatty acids to leukotrienes . This inhibition results in a decrease in the production of inflammatory mediators, thereby exerting its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient temperature conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory properties by inhibiting lipoxygenase activity . At higher doses, potential toxic or adverse effects may be observed. These effects include skin irritation, serious eye irritation, and respiratory irritation . It is essential to determine the threshold effects and safe dosage ranges to avoid toxicity in animal models.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of lipoxygenase affects the metabolic flux of polyunsaturated fatty acids, leading to decreased production of leukotrienes . This alteration in metabolic pathways can have significant effects on metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation within specific tissues can influence its activity and function . Understanding the transport mechanisms is crucial for determining the compound’s efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

2-[2-methyl-5-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6-2-3-8(10(11,12)13)4-7(6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHQANJHRWBIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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